molecular formula C6H7F3O4 B1441289 Ethyl 2,2,2-trifluoroethyl oxalate CAS No. 1269151-38-3

Ethyl 2,2,2-trifluoroethyl oxalate

Cat. No.: B1441289
CAS No.: 1269151-38-3
M. Wt: 200.11 g/mol
InChI Key: KWTUHAQSICWITR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl 2,2,2-trifluoroethyl oxalate plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied as a fluorinated additive in electrochemical capacitor electrolytes, where it improves stability at high voltages . The compound’s interactions with biomolecules often involve the ester linkage (C-O-C) between the ethyl group and the oxalate, as well as reactions involving the carbonyl groups and the trifluoroethyl moiety.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, in lithium-ion batteries, the compound’s stability prevents extensive electrolyte oxidation, which is crucial for enhancing the longevity and efficiency of the cells . This suggests that this compound may have similar stabilizing effects on cellular components in biological systems.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ester linkage and oxalate group are key functional groups that participate in these interactions. For instance, the trifluoroethyl group can form hydrogen bonds with biomolecules, influencing their structure and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under high pressure and can form films that increase the flash point, enhancing safety Over time, its stability and low volatility make it a reliable reagent for long-term experiments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as stabilizing cellular components and enhancing metabolic processes. At high doses, it may cause toxic or adverse effects. Studies on lithium-ion batteries have shown that the compound’s stability prevents extensive oxidation, suggesting that it may have a threshold effect in biological systems as well .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ester linkage can be susceptible to hydrolysis under acidic or basic conditions, yielding oxalic acid, ethanol, and trifluoroethanol. These metabolic products can further participate in biochemical reactions, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its non-polar trifluoroethyl group may limit its solubility in water, affecting its localization and accumulation in specific cellular compartments. The compound’s ability to form films and increase the flash point suggests that it may accumulate in lipid-rich areas of cells and tissues .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its ester linkage and oxalate group can interact with cellular components, affecting its activity and function

Properties

IUPAC Name

1-O-ethyl 2-O-(2,2,2-trifluoroethyl) oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O4/c1-2-12-4(10)5(11)13-3-6(7,8)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTUHAQSICWITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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